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4-Methyl-2-pentenoic acid

Pharmaceutical Intermediate Alkaloid Synthesis Regioselectivity

Only CAS 10321-71-8 bears FEMA 4180/JECFA 1818 designation, delivering the validated fatty, fruity, black tea profile for blueberry, guava, and strawberry formulations. Its α,β-unsaturated architecture is the irreplaceable galegine synthesis starting material (73% yield) and a verified antifungal scaffold. Substituting with isomers like 4-methyl-3-pentenoic acid is scientifically invalid—different unsaturation positions dictate fundamentally distinct reactivity and organoleptic properties. Melting point 35°C enables solid handling and purification by recrystallization.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10321-71-8
Cat. No. B078204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pentenoic acid
CAS10321-71-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)O
InChIInChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+
InChIKeyQAOXMQCWUWZZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 50 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-pentenoic Acid (CAS 10321-71-8): Chemical Identity, Class Characteristics, and Procurement Baseline


4-Methyl-2-pentenoic acid (CAS 10321-71-8), also known as 4-methylpent-2-enoic acid, is a C6 unsaturated branched-chain fatty acid. It belongs to the class of methyl-branched fatty acids, characterized by a methyl group on the fourth carbon of a pentenoic acid backbone, and exists as a colorless to pale yellow liquid at room temperature with a melting point of 35°C [1]. The compound is officially designated as FEMA 4180 for food flavoring use and JECFA 1818, affirming its regulatory recognition in the flavor industry [2]. Its primary industrial value is established in two distinct domains: as a chemical intermediate for the synthesis of pharmaceuticals (e.g., the hypoglycemic guanidine galegine [3]) and agrochemicals, and as a flavoring agent noted for its fatty, fruity, and black tea odor profile, utilized in blueberry, guava, and strawberry formulations [4].

Why 4-Methyl-2-pentenoic Acid Cannot Be Substituted with Other Methyl-Pentenoic Acid Isomers


Substituting 4-Methyl-2-pentenoic acid with its close structural isomers, such as 4-methyl-3-pentenoic acid or 2-methyl-2-pentenoic acid, is scientifically and functionally invalid. Although these compounds share the identical molecular formula C6H10O2 , the precise position of the methyl branch and the double bond dictates fundamentally different reactivity and organoleptic properties. For instance, 4-Methyl-2-pentenoic acid possesses an α,β-unsaturated carboxylic acid system, enabling conjugate addition reactions and specific bioactivity pathways (e.g., antifungal metabolite production ) that are inaccessible to isomers like 4-methyl-3-pentenoic acid, which has a β,γ-unsaturation. Similarly, in flavor applications, the distinct FEMA and JECFA listings for each isomer [1] reflect their unique and non-interchangeable sensory profiles; the target compound provides a specific fatty, fruity, black tea note that is absent in other methyl-branched analogs. Procurement decisions must therefore be guided by the specific CAS number to ensure the correct structural features are obtained for the intended synthetic or sensory outcome.

Quantitative Evidence Guide for 4-Methyl-2-pentenoic Acid Differentiation


Regioisomer-Dependent Synthesis of Galegine: A Direct Comparison of 4-Methyl-2-pentenoic and 4-Methyl-3-pentenoic Acids

The synthesis of the hypoglycemic agent galegine demonstrates a critical, regioisomer-dependent pathway. The target compound, 4-methyl-2-pentenoic acid, serves as the direct precursor, while its isomer, 4-methyl-3-pentenoic acid, is not suitable for this established synthetic route. The published procedure begins with the Doebner condensation to produce 4-methyl-2-pentenoic acid in 73% yield, which is subsequently isomerized to 4-methyl-3-pentenoic acid in 87% yield by refluxing in ethanolic KOH. This stepwise transformation highlights a quantifiable yield differential and a unidirectional synthetic necessity [1].

Pharmaceutical Intermediate Alkaloid Synthesis Regioselectivity

Structurally Distinct Antifungal Activity Profile Relative to 2-Alkynoic Fatty Acids

The compound's α,β-unsaturated carboxylic acid structure confers a distinct antifungal mechanism-of-action profile. 4-Methyl-2-pentenoic acid demonstrates inhibition of fatty acid biosynthesis in Myrothecium verrucaria and photoisomerization inhibition in Trichophyton mentagrophytes . This mechanism is class-level distinct from saturated fatty acids or 2-alkynoic fatty acids, which exert antifungal activity through different structural interactions and have been shown to exhibit varied minimum inhibitory concentration (MIC) profiles depending on pH and fungal species [1].

Antifungal Fatty Acid Derivative Structure-Activity Relationship

Regulatory and Sensory Distinction: FEMA 4180 vs. Non-Designated Isomers

4-Methyl-2-pentenoic acid holds a distinct regulatory and organoleptic identity. It is officially listed as FEMA 4180 and JECFA 1818 for use as a flavoring agent, with a documented odor profile described as fatty, fruity, blackberry, and tea at 1% in propylene glycol [1][2]. In contrast, its close isomer 4-methyl-3-pentenoic acid (pyroterebic acid) is not listed with a FEMA number for the same flavor applications, and its sensory descriptors differ. This formal designation provides a clear, quantitative basis for selection in commercial flavor formulations where regulatory compliance and specific organoleptic properties are required.

Flavor Chemistry GRAS Organoleptic

Physical Property Differentiation for Handling and Formulation

Quantifiable physical properties provide a basis for differentiation in handling and formulation. The target compound, 4-methyl-2-pentenoic acid, has a reported melting point of 35°C, making it a solid at room temperature, whereas its isomer 4-methyl-3-pentenoic acid is reported as a liquid with a melting point of -2°C [1]. This 37°C difference in melting point dictates different storage and processing conditions. Furthermore, the boiling point of 4-methyl-2-pentenoic acid is 217°C at 760 mmHg, with a density of 0.955 g/cm3, which are critical parameters for purification, reaction setup, and safety data sheet (SDS) preparation [1].

Physicochemical Properties Process Chemistry Formulation

Validated Application Scenarios for 4-Methyl-2-pentenoic Acid (CAS 10321-71-8)


Synthesis of Galegine and Related Guanidine-Based Pharmaceuticals

4-Methyl-2-pentenoic acid is the documented and irreplaceable starting material for the synthesis of galegine, a hypoglycemic guanidine [1]. The established synthetic route yields 73% of the target acid via Doebner condensation, followed by isomerization to 4-methyl-3-pentenoic acid in 87% yield, and subsequent conversion to the final galegine product. Any effort to synthesize galegine directly from 4-methyl-3-pentenoic acid would bypass the established route and likely fail due to the specific reactivity required at the α,β-unsaturated position.

Flavor Formulations Requiring FEMA/JECFA Regulatory Compliance and Specific Organoleptic Profile

This compound is the specific substance designated as FEMA 4180 and JECFA 1818 for use as a flavoring agent [2]. Its documented sensory profile of fatty, fruity, blackberry, and tea notes makes it the precise ingredient for creating or reinforcing specific flavor profiles in blueberry, guava, and strawberry applications [3]. Substitution with non-FEMA listed isomers like 4-methyl-3-pentenoic acid would be non-compliant with food additive regulations and would not deliver the validated sensory target.

Development of Antifungal Agents Based on α,β-Unsaturated Fatty Acid Scaffolds

Researchers developing novel antifungal agents can leverage the compound's demonstrated ability to inhibit fatty acid biosynthesis in Myrothecium verrucaria and interfere with photoisomerization in Trichophyton mentagrophytes . The α,β-unsaturation is key to this activity, distinguishing it from saturated and 2-alkynoic fatty acid analogs. This makes 4-methyl-2-pentenoic acid a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing antifungal potency and selectivity.

Process Chemistry Requiring a Solid-State Carboxylic Acid Building Block

With a melting point of 35°C, 4-methyl-2-pentenoic acid is a solid at standard room temperature, in contrast to liquid analogs like 4-methyl-3-pentenoic acid (mp -2°C) [4]. This physical state offers advantages in handling, storage, and purification by recrystallization. It also simplifies material dispensing in solid-phase synthesis or combinatorial chemistry workflows where liquid metering is less precise or more prone to contamination.

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